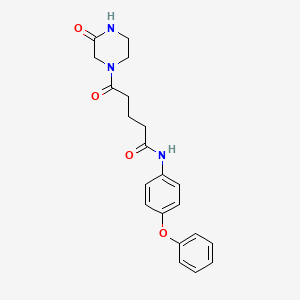

5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide

Description

5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide is a synthetic compound featuring a pentanamide backbone substituted with a 3-oxopiperazine ring and a 4-phenoxyphenyl group. Key areas of interest include anthelmintic activity, central nervous system (CNS) receptor modulation, and antimicrobial properties, depending on substituent variations.

Properties

IUPAC Name |

5-oxo-5-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c25-19(7-4-8-21(27)24-14-13-22-20(26)15-24)23-16-9-11-18(12-10-16)28-17-5-2-1-3-6-17/h1-3,5-6,9-12H,4,7-8,13-15H2,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPDBARCBSLOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.

Introduction of the Phenoxyphenyl Group: This step involves the reaction of phenol derivatives with halogenated aromatic compounds to introduce the phenoxyphenyl group.

Coupling Reactions: The final step involves coupling the piperazine ring with the phenoxyphenyl group using suitable coupling agents and catalysts.

Industrial Production Methods

Industrial production of 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Anthelmintic Agents: Piperazine and Pentanamide Derivatives

N-(4-Methoxyphenyl)pentanamide ():

- Structure: Lacks the 3-oxopiperazino group but shares the pentanamide core with a 4-methoxyphenyl substitution.

- Activity : Demonstrates anthelmintic efficacy comparable to albendazole but with slower onset (parasite immobilization at 48 h vs. 24 h for albendazole) .

- Cytotoxicity : Significantly lower toxicity in human (SH-SY5Y) and monkey (Vero) cell lines compared to albendazole .

- Drug-Likeness : Excellent pharmacokinetic profile, adhering to pharmaceutical company filters for solubility and bioavailability .

Comparison with Target Compound :

- The 3-oxopiperazino moiety could influence metabolic stability or binding affinity to helminth-specific targets, though this remains speculative without direct data.

Dopamine Receptor Ligands: Functionalized Piperazine-Pentanamide Hybrids

Examples :

- 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (): Structure: Piperazine ring substituted with a 3-cyanophenyl group; pentanamide linked to a quinolinyl aromatic group. Synthesis: Moderate yields (34–45%) after multi-step purification . Activity: Designed for dopamine D3 receptor selectivity, leveraging electron-withdrawing substituents (e.g., -CN, -CF₃) to modulate receptor affinity .

Comparison with Target Compound :

- The target compound’s 3-oxopiperazino group introduces a ketone moiety, which may alter electronic properties compared to unmodified piperazines.

- The 4-phenoxyphenyl group, unlike quinolinyl or thiophenyl substituents, may shift selectivity toward non-CNS targets (e.g., antimicrobial or antiparasitic pathways).

Antimicrobial Agents: Thiazole and Sulfamoyl Derivatives

Examples :

- 2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (): Structure: Features a nitroguanidino side chain and thiazole ring. Activity: Moderate antimicrobial activity (e.g., 8–11 mm inhibition zones in disk diffusion assays) .

Comparison with Target Compound :

- The absence of a nitroguanidino or thiazole group in the target compound suggests divergent mechanisms of action. The phenoxyphenyl and oxopiperazino groups may prioritize interactions with eukaryotic targets (e.g., parasites) over bacterial enzymes.

Structural and Pharmacokinetic Analysis

Table 1: Key Properties of Pentanamide Derivatives

| Compound | Substituents | Activity Profile | Cytotoxicity | Synthesis Yield | Drug-Likeness |

|---|---|---|---|---|---|

| N-(4-Methoxyphenyl)pentanamide | 4-Methoxyphenyl | Anthelmintic | Low | High | Excellent |

| 5-(4-(3-Cyanophenyl)piperazinyl)-NQ | 3-Cyanophenyl, Quinolinyl | Dopamine D3 Ligand | Moderate | 34% | Moderate |

| Target Compound | 3-Oxopiperazino, Phenoxy | Underexplored | Unknown | Unknown | Predicted Moderate |

Biological Activity

5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide, with the CAS number 1219542-80-9, is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 381.425 g/mol

The presence of a piperazine moiety and a phenoxyphenyl group suggests potential interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in critical disease pathways. Potential mechanisms may include:

- Enzyme Inhibition : The compound could inhibit enzymes related to metabolic pathways or signaling cascades.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide exhibit a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Antimicrobial Properties : The compound may demonstrate activity against specific bacterial strains.

Case Studies

- Antitumor Effects : A study evaluating the cytotoxicity of similar compounds showed significant inhibition of tumor cell proliferation in vitro, suggesting that 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide could have similar effects.

- Antimicrobial Screening : Research on related compounds indicated effectiveness against Gram-positive bacteria, prompting further investigation into its potential as an antimicrobial agent.

Data Table on Biological Activity

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity in vitro | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Synthesis and Chemical Reactions

The synthesis of 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide typically involves several steps, including:

- Formation of the piperazine ring.

- Introduction of the phenoxyphenyl group.

- Finalization through amide bond formation.

These reactions require specific conditions such as controlled temperature and pH to ensure optimal yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.